molecular formula C14H16N4O2S B2825555 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034423-16-8

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2825555
CAS No.: 2034423-16-8
M. Wt: 304.37
InChI Key: FBMQONCAOPPKAA-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a pyridazinone ring, a thiophene ring, and a urea moiety, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through coupling reactions such as Suzuki or Stille coupling.

    Formation of the Urea Moiety: The final step involves the formation of the urea moiety through the reaction of an amine with an isocyanate or carbodiimide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazinone ring or the thiophene ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Biology: Studying its effects on biological systems, including its potential as an inhibitor or activator of certain pathways.

    Materials Science: Exploring its properties as a component in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Pathway Interference: Affecting specific biochemical pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness could translate into different biological activities or material properties.

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13-6-5-11(10-3-4-10)17-18(13)8-7-15-14(20)16-12-2-1-9-21-12/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMQONCAOPPKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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